molecular formula C17H16N4S2 B12043010 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-83-3

4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043010
CAS No.: 478255-83-3
M. Wt: 340.5 g/mol
InChI Key: ZVQUNQKJTRRNHD-WOJGMQOQSA-N
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Description

“4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the triazole derivative.

    Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Industry: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” would depend on its specific application. For instance:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.

    Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

  • Structural Features : The presence of both the methylthio and benzylidene groups in the same molecule.
  • Biological Activity : Potentially unique biological activities due to the combination of functional groups.

This outline provides a comprehensive overview of the compound “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Properties

CAS No.

478255-83-3

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S2/c1-12-4-3-5-14(10-12)16-19-20-17(22)21(16)18-11-13-6-8-15(23-2)9-7-13/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

ZVQUNQKJTRRNHD-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

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